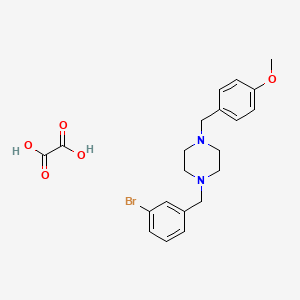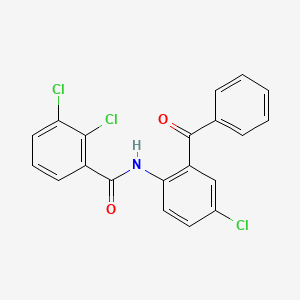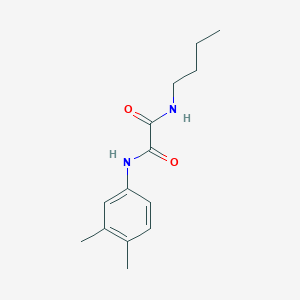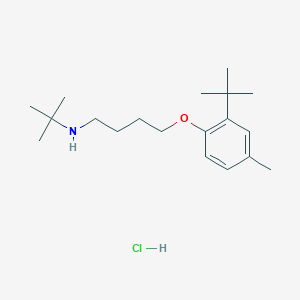
1-(2-phenoxypropanoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenoxypropanoyl)pyrrolidine, also known as PPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
Mecanismo De Acción
The mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to inhibit the activity of the enzyme Akt, which is involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and may also play a role in the neuroprotective effects of 1-(2-phenoxypropanoyl)pyrrolidine.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)pyrrolidine has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-phenoxypropanoyl)pyrrolidine in lab experiments is its specificity for certain enzymes involved in cellular signaling pathways. This specificity allows researchers to target specific pathways without affecting other cellular processes. However, one limitation of 1-(2-phenoxypropanoyl)pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-phenoxypropanoyl)pyrrolidine. One area of interest is the development of new 1-(2-phenoxypropanoyl)pyrrolidine derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of 1-(2-phenoxypropanoyl)pyrrolidine in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine and its potential applications in other areas of biology.
Métodos De Síntesis
1-(2-phenoxypropanoyl)pyrrolidine is synthesized through a multi-step process involving the reaction of 2-phenoxypropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of around 90-92°C.
Aplicaciones Científicas De Investigación
1-(2-phenoxypropanoyl)pyrrolidine has been used in a variety of scientific applications due to its ability to modulate the activity of certain biological pathways. One of the most promising areas of research involving 1-(2-phenoxypropanoyl)pyrrolidine is in the field of cancer biology. Studies have shown that 1-(2-phenoxypropanoyl)pyrrolidine can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Another area of research where 1-(2-phenoxypropanoyl)pyrrolidine has shown potential is in the treatment of neurological disorders such as Alzheimer's disease. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to have neuroprotective properties that may help to slow the progression of this debilitating disease.
Propiedades
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOWPHZBXHQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)

![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

